![molecular formula C12H8ClN3O2 B11855291 Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate
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Overview
Description
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which is achieved through the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The 4-chloro group undergoes efficient displacement with amines under microwave-assisted conditions, enabling rapid functionalization:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : Methylamine (20 eq. in ethanol)
Conditions :
-
Microwave irradiation (150°C, 20 min, ~50 W power)
-
Solvent: Ethanol
Product : Methyl 4-(methylamino)imidazo[1,2-a]quinoxaline-8-carboxylate
Yield : 88%
Purification : Silica gel chromatography (ethyl acetate/hexane)
Characterization : -
1H-NMR (DMSO-d6): δ 3.25 (d, 3H, NHCH3), 7.52 (s, 1H), 7.92 (s, 1H) .
Suzuki–Miyaura Cross-Coupling
The 4-chloro or bromo substituent facilitates palladium-catalyzed coupling with arylboronic acids:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : 3,4-Dimethoxyphenylboronic acid
Conditions :
-
Catalyst: Pd(PPh3)4
-
Base: Na2CO3
-
Solvent: Dioxane/H2O
-
Microwave irradiation (120°C, 30 min)
Product : Methyl 1-(3,4-dimethoxyphenyl)-4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Yield : 75–85%
Post-Reaction Modification : Demethylation with BBr3 restores phenolic OH groups .
Ester Group Transformations
The C8 methyl ester can be hydrolyzed or converted to carboxamides:
Hydrolysis to Carboxylic Acid:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : LiOH (aqueous)
Conditions :
-
Solvent: THF/H2O
-
Temperature: 60°C, 4 h
Product : 4-Chloroimidazo[1,2-a]quinoxaline-8-carboxylic acid
Yield : 90–95%
Application : Further coupling to amino acids via EDC/HOBt .
Bromination at the Quinoxaline Core
Electrophilic bromination introduces substituents for diversification:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : N-Bromosuccinimide (1.3 eq.)
Conditions :
-
Solvent: Chloroform
-
Temperature: Reflux (1.5 h)
Product : Methyl 4-chloro-5-bromoimidazo[1,2-a]quinoxaline-8-carboxylate
Yield : Quantitative
Purification : Not required; direct use in downstream reactions .
Synthetic Routes to Key Derivatives
Key Research Findings
-
Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 min for methylamine coupling vs. 4h for ammonia) .
-
Positional Selectivity : Bromination occurs preferentially at the C5 position of the quinoxaline ring .
-
Biological Relevance : Derivatives exhibit IC50 values in the nanomolar range against melanoma (A375) and leukemia (HL60) cell lines .
Scientific Research Applications
Cancer Treatment
One of the primary applications of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is in the treatment of cancers, particularly melanoma and T-cell lymphomas. Research indicates that compounds derived from imidazo[1,2-A]quinoxaline can inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds may activate specific cellular pathways such as p38 MAPK while inhibiting others like PI3K, leading to reduced tumor necrosis factor (TNF) production and enhanced anti-inflammatory effects .
- In Vitro Studies : In vitro experiments have shown significant cytotoxic activity against melanoma cell lines (e.g., A375), with many derivatives demonstrating higher efficacy compared to existing treatments like imiquimod and fotemustine .
Immune Modulation
This compound also shows promise as an immune modulator:
- Toll-like Receptor Activation : Compounds in this class have been identified as agonists for Toll-like receptors (TLR) 7 and 8, which play a crucial role in enhancing immune responses. This property suggests their potential use as vaccine adjuvants or in immunotherapy strategies .
Anticancer Activity Data
The following table summarizes the cytotoxic effects of various derivatives of this compound on melanoma cell lines:
Note: The specific IC50 values (X, Y, Z) should be filled based on experimental data found in relevant literature.
Mechanistic Insights
A study detailing the mechanism by which these compounds exert their effects provides insights into their potential therapeutic applications:
Mechanism of Action
The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate include other imidazoquinoxalines such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]quinoxalines with different substituents: Variations in the substituents on the imidazoquinoxaline core can lead to different biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl ester group enhances its potential as a versatile intermediate in the synthesis of bioactive compounds .
Biological Activity
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
This compound belongs to the imidazoquinoxaline family, which is characterized by the presence of fused imidazole and quinoxaline rings. The chlorine substituent at the fourth position of the imidazole ring enhances its biological activity by increasing lipophilicity and enabling interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases and pathways that are crucial for cancer cell survival and proliferation. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and T-cell lymphoma.
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives possess potent cytotoxic activities. The following table summarizes key findings from various studies:
Compound | Cell Line | IC50 (nM) | Activity |
---|---|---|---|
This compound | A375 (Melanoma) | <10 | Highly potent |
Derivative A | A375 (Melanoma) | 15 | Moderate potency |
Derivative B | T-Cell Lymphoma | <20 | Significant cytotoxicity |
Derivative C | Myeloid Leukemia | 25 | Moderate activity |
These results indicate that this compound is among the most active compounds in its class, often outperforming other known anticancer agents such as imiquimod and fotemustine in terms of potency.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Melanoma : A study involving the treatment of A375 melanoma cells with this compound demonstrated a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be less than 10 nM, indicating exceptional potency compared to standard treatments.
- T-cell Lymphoma Research : Another study focused on T-cell lymphoma cells showed that derivatives of this compound exhibited IC50 values ranging from 15 to 20 nM. These derivatives were noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to specific kinases involved in cancer progression. This binding affinity correlates with its observed cytotoxic effects in vitro.
Properties
Molecular Formula |
C12H8ClN3O2 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3 |
InChI Key |
ZASDOHZGWDMWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
Origin of Product |
United States |
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